Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate
Description
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate (CAS: 328526-39-2) is a xanthone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol. It is characterized by a xanthene backbone substituted with a methyl group at position 7, a ketone at position 9, and a methyl ester at position 1. The compound is stored at 2–8°C and is available commercially with a purity of 95% . Xanthones are renowned for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Properties
IUPAC Name |
methyl 7-methyl-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-6-7-12-11(8-9)15(17)14-10(16(18)19-2)4-3-5-13(14)20-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLFTMEEHQQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC(=C3C2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612171 | |
| Record name | Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328526-39-2 | |
| Record name | Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-methylxanthone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Xanthones, including methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate, have been investigated for their anticancer properties. Research indicates that certain xanthone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the xanthone structure can enhance their potency against human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. A study on a series of xanthone derivatives revealed that specific structural modifications led to increased effectiveness against bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentrations (MIC) of these derivatives were evaluated against several pathogens, showcasing promising results for potential therapeutic applications in treating infections .
Enzyme Inhibition
this compound has been studied for its ability to inhibit various enzymes related to disease processes. For example, compounds derived from xanthones have shown inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones . This inhibition can be beneficial in developing drugs that require modulation of these pathways.
Antioxidant Properties
Xanthones are known for their antioxidant capabilities. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
Material Science Applications
Fluorescent Dyes
The unique structural properties of this compound make it suitable for use as a fluorescent dye in various applications. Its fluorescence characteristics can be harnessed in biological imaging and as a tracer in biochemical assays, providing valuable insights into cellular processes .
Table 1: Anticancer Activity of Xanthone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |
| 6-Hydroxyxanthone | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| 1-Hydroxyxanthone | A549 (Lung Cancer) | 10.0 | DNA damage |
Table 2: Antimicrobial Activity of Xanthone Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Bactericidal |
| 3-Methoxyxanthone | Escherichia coli | 64 | Bacteriostatic |
| 2-Hydroxyxanthone | Candida albicans | 16 | Antifungal |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at lower concentrations compared to standard chemotherapeutics . The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of xanthone derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment option for resistant infections .
Mechanism of Action
The mechanism of action of Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate the activity of nuclear factor erythroid-derived 2-like 2 (Nrf2), a key regulator of cellular antioxidant responses. By enhancing Nrf2 translocation, the compound helps counteract oxidative stress and inflammation in cells. This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1- vs. 2-Carboxylate Derivatives
A key structural analog is methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate , which differs in the position of the carboxylate group (position 2 instead of 1) and the substituent at position 7 (methoxy vs. methyl). Single-crystal X-ray analysis of the 2-carboxylate isomer revealed a planar xanthene core stabilized by C–H⋯O hydrogen bonds and C=O⋯π interactions , with crystallographic parameters including R factor = 0.038 and wR factor = 0.092 . The positional shift of the carboxylate group likely alters intermolecular interactions and solubility, as ester positioning affects dipole moments and hydrogen-bonding capacity.
Substituent Variations at Position 7
- 7-Mercapto and 7-(Methylthio) Derivatives : Pfister et al. synthesized 7-mercapto-9-oxo-9H-xanthene-2-carboxylic acid (211 ) and its alkylated derivatives (e.g., 212–216 ) for antiallergic activity screening. The thiol-containing analogs exhibited enhanced reactivity due to sulfur’s nucleophilicity, enabling further functionalization (e.g., oxidation to sulfonyl derivatives like 216 ) .
- 7-Methoxy Derivatives : Methoxy groups at position 7 (as in 223 ) were shown to influence electronic properties, increasing electron density on the xanthene ring compared to methyl substituents. This could modulate bioactivity and metabolic stability .
Physicochemical Data
- Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone).
- Lower aqueous solubility compared to carboxylic acid analogs due to ester hydrophobicity.
- Thermal stability influenced by substituent electronic effects (e.g., electron-withdrawing groups like ketones enhance stability) .

Tabular Comparison of Key Analogs
Biological Activity
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate is a member of the xanthone class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant studies and data.
Overview of Xanthones
Xanthones are oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone structure. The biological activities of xanthones often depend on their specific structural features, including substituents at various positions on the xanthene ring. This compound is particularly noted for its potential therapeutic applications due to its unique substitution pattern.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of xanthones, including this compound. For instance:
- Inhibition of Pathogenic Bacteria : Research indicates that xanthone derivatives exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro assays have demonstrated minimum inhibitory concentrations (MIC) as low as 10 μg/mL for certain derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Xanthone Derivative | MRSA | 10 |
| Xanthone Derivative | E. coli | 20 |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values ranging from 5 to 20 μM across different cancer types such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 5 |
3. Anti-inflammatory Effects
Xanthones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : Studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- DNA Interaction : It has been suggested that xanthone derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Antioxidant Activity : Many xanthones exhibit free radical scavenging activity, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers at [source] evaluated the antimicrobial activity of various xanthone derivatives, including this compound, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Testing : Another investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing promising results that warrant further exploration in vivo.
Q & A
Q. What are the recommended methods for synthesizing Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate in a laboratory setting?
The synthesis typically involves esterification of 7-methyl-9-oxo-xanthene-1-carboxylic acid with methanol under acidic catalysis. A common approach uses sulfuric acid or thionyl chloride as catalysts, followed by purification via recrystallization (e.g., methanol or ethanol). Yield optimization (often >70%) requires careful control of reaction stoichiometry and temperature (80–100°C). Post-synthesis, confirm purity using TLC or HPLC .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Key methods include:
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Use SHELX programs for refinement (R factor <0.05) .
- Spectroscopy: H/C NMR to verify substituent positions; IR for carbonyl (C=O) and ester (C–O) stretches.
- Mass spectrometry (MS): Confirm molecular weight (268.26 g/mol) via ESI-MS or MALDI-TOF .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Storage: Keep in amber vials at 2–8°C to prevent photodegradation.
- Disposal: Follow hazardous waste guidelines (e.g., incineration via licensed facilities) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
SC-XRD data (e.g., CIF files) provide precise bond metrics. For example:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C=O bond length | 1.21 Å | Confirms ketone group integrity |
| C–O (ester) | 1.34 Å | Validates ester functionalization |
| Dihedral angle (xanthene core) | 5.2° | Indicates planarity for π-conjugation |
Use SHELXL for refinement and ORTEP-3 for visualization to detect deviations >3σ .
Q. What strategies are effective in resolving contradictions between computational modeling and experimental data for this compound?
- Cross-validation: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD-derived coordinates. Adjust basis sets if RMSD exceeds 0.1 Å.
- Electron density maps: Analyze residual peaks (>0.3 eÅ) to identify missed hydrogen bonds or disorder .
- Docking studies: Reconcile steric clashes in biological assays by refining force field parameters (e.g., AMBER) .
Q. How do intermolecular interactions influence the stability of this compound in the solid state?
Dominant interactions include:
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Catalyst screening: Test Lewis acids (e.g., ZnCl) to improve regioselectivity.
- Solvent effects: Use aprotic solvents (DMF, DMSO) to reduce ester hydrolysis.
- Reaction monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation .
Q. What analytical techniques are suitable for studying the compound’s photophysical properties?
- UV-Vis spectroscopy: Identify λ (e.g., ~350 nm for xanthene derivatives).
- Fluorescence quenching assays: Probe interactions with biomolecules (e.g., serum albumin).
- TD-DFT calculations: Predict excited-state behavior and compare with experimental spectra .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

